Volatility Profile and Processability: Vapor Pressure Comparison with Diacetyl
4,5-Octanedione exhibits a significantly lower vapor pressure compared to the industry-standard diacetyl (2,3-butanedione). This quantitative difference in volatility directly impacts handling, headspace concentration in food products, and the risk of occupational exposure during manufacturing . At 25°C, the vapor pressure of 4,5-octanedione is approximately 1.7 mmHg, whereas diacetyl's vapor pressure is 52.2 mmHg at 20°C, representing a roughly 30-fold reduction in volatility .
| Evidence Dimension | Vapor Pressure (mmHg at 25°C) |
|---|---|
| Target Compound Data | 1.7 ± 0.3 mmHg |
| Comparator Or Baseline | Diacetyl (2,3-Butanedione): 52.2 mmHg (at 20°C) |
| Quantified Difference | Approximately 30-fold lower volatility for 4,5-octanedione |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform - PhysChem Module ; experimental literature values for diacetyl . |
Why This Matters
This lower volatility translates to reduced evaporative loss during processing and a more controlled flavor release profile, offering a functional advantage for formulators seeking to minimize headspace variability and improve worker safety relative to highly volatile diacetyl.
